molecular formula C24H16FN3O2 B2895642 1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-70-0

1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2895642
CAS No.: 901044-70-0
M. Wt: 397.409
InChI Key: FOKTZQPMGNGVIO-UHFFFAOYSA-N
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Description

Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves scaffold hopping and computer-aided drug design . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .


Chemical Reactions Analysis

In the synthesis of pyrazoloquinoline derivatives, a variety of reactions can be involved, including condensation, hydrolysis, cyclization, and substitution .

Scientific Research Applications

Photophysical Properties and Molecular Logic Gate Implementation

Research has demonstrated the photophysical properties of pyrazoloquinoline derivatives, highlighting their potential in the implementation of molecular logic gates. The investigation into the deactivation mechanisms of the singlet excited state of these compounds reveals moderate fluorescence and low-temperature phosphorescence. The introduction of pyridyl and other substituents modifies the deactivation mechanism, enhancing intersystem crossing efficiency. This characteristic, along with the interaction with various chemical species, facilitates the realization of unimolecular logic circuits capable of performing advanced arithmetic operations. Such properties make these compounds suitable for applications in molecular electronics and photonics (T. Uchacz et al., 2019).

Light-Emitting Features of Pyrazoloquinoline Derivatives

Another study focused on the light-emitting properties of pyrazoloquinoline derivatives, emphasizing their utility in organic light-emitting diodes (OLEDs). These compounds exhibit strong fluorescence in both solution and solid states, with brightness levels suitable for OLED applications. The research suggests that manipulating the dipole moments of these chromophores can alter their light-emitting characteristics, offering a method to control the spectral positions of emitting lines and the efficiency of electroluminescence. This finding indicates the potential of these compounds in the development of high-performance OLEDs (E. Gondek et al., 2008).

Reversible Quenching of Fluorescence by Protonation

The reversible quenching of fluorescence from pyrazoloquinoline derivatives by protonation has been explored, revealing their high efficiency as organic fluorescent materials. These compounds maintain stable fluorescence in various solvents, even in the presence of water, halide salts, alkali, and weak acids. However, efficient quenching occurs in the presence of protic acid, a process that is reversible and can be fully recovered. This characteristic suggests potential applications in sensing technologies, particularly in the development of pH-sensitive fluorescent probes (Linping Mu et al., 2010).

Mechanism of Action

Pyrazoloquinoline derivatives have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Future Directions

Pyrazoloquinoline derivatives, due to their potential biological activities, are a promising area for future research in medicinal chemistry . Further exploration of these compounds, including “1-(3-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline”, could lead to the development of new therapeutic agents.

Properties

IUPAC Name

12-(3-fluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c25-16-7-4-8-17(11-16)28-24-18-12-21-22(30-10-9-29-21)13-20(18)26-14-19(24)23(27-28)15-5-2-1-3-6-15/h1-8,11-14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKTZQPMGNGVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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